

An In-depth Technical Guide to Cytidine-d1: Properties, Analysis, and Applications

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Compound of Interest

Compound Name: Cytidine-d1

Cat. No.: B12410248

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Cytidine-d1**, a deuterated analog of the pyrimidine nucleoside, cytidine. As a Senior Application Scientist, this document synthesizes foundational knowledge with practical insights into the synthesis, characterization, and application of this stable isotope-labeled compound, which is of increasing importance in pharmaceutical research and development.

Introduction: The Significance of Deuterium Labeling in Nucleoside Analogs

The strategic substitution of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool in medicinal chemistry and drug development. This "heavy" hydrogen, containing both a proton and a neutron, imparts subtle yet significant changes to the physicochemical properties of a molecule without altering its fundamental chemical reactivity. In the context of nucleosides like cytidine, this modification can profoundly influence metabolic stability, pharmacokinetic profiles, and the utility of the molecule as an analytical standard.

Cytidine-d1, where a single hydrogen atom has been replaced by deuterium, serves as a valuable tool for researchers. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor alteration is the foundation of the kinetic isotope effect (KIE), which can slow the rate of metabolic processes that involve the cleavage of this bond.[1][2] This guide will delve into the specifics of **Cytidine-d1**, from its core specifications to its practical applications in the laboratory.

Physicochemical Properties of Cytidine-d1

A thorough understanding of the fundamental properties of **Cytidine-d1** is paramount for its effective use in research. The key specifications are summarized in the table below.

Property	Specification	Source(s)
CAS Number	177978-30-2	[3][4]
Molecular Formula	C9H12DN3O5	[4]
Molecular Weight	244.22 g/mol	[4]
Synonyms	Cytosine β-D-ribose-d1, Cytosine-1-β-D-ribofuranoside-d1	[3]

The molecular weight of **Cytidine-d1** is slightly higher than that of unlabeled cytidine (approximately 243.22 g/mol) due to the presence of the deuterium atom. The atomic weight of hydrogen is approximately 1.008 atomic mass units (u), while deuterium has an atomic weight of about 2.014 u.[5][6] This mass difference is the basis for its utility in mass spectrometry-based analytical methods.

Synthesis and Characterization of Cytidine-d1

The synthesis of deuterated nucleosides like **Cytidine-d1** requires specialized chemical methods to ensure the precise and stable incorporation of the deuterium label at a specific molecular position.

Synthetic Strategies

Several synthetic routes can be employed for the preparation of deuterated nucleosides. These methods often involve either building the molecule from a deuterated precursor or introducing deuterium into the pre-formed nucleoside. Common strategies include:

- **Stereospecific Reduction:** This method involves the reduction of a keto-nucleoside precursor using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce deuterium at a specific stereocenter.[7][8]
- **Hydrogen-Isotope Exchange Reactions:** These reactions, often catalyzed by transition metals like ruthenium or platinum, facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O).[9] This can be a highly efficient method for late-stage deuteration of complex molecules.

The choice of synthetic route depends on the desired position of the deuterium label and the required isotopic purity.

Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and isotopic enrichment of **Cytidine-d1**. The two primary techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

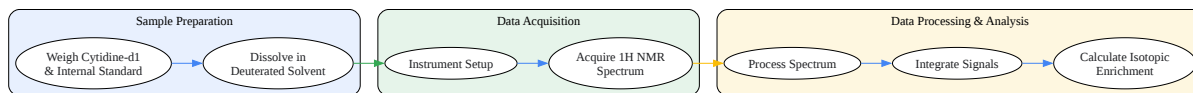
Experimental Protocol: ¹H NMR for Isotopic Enrichment Determination

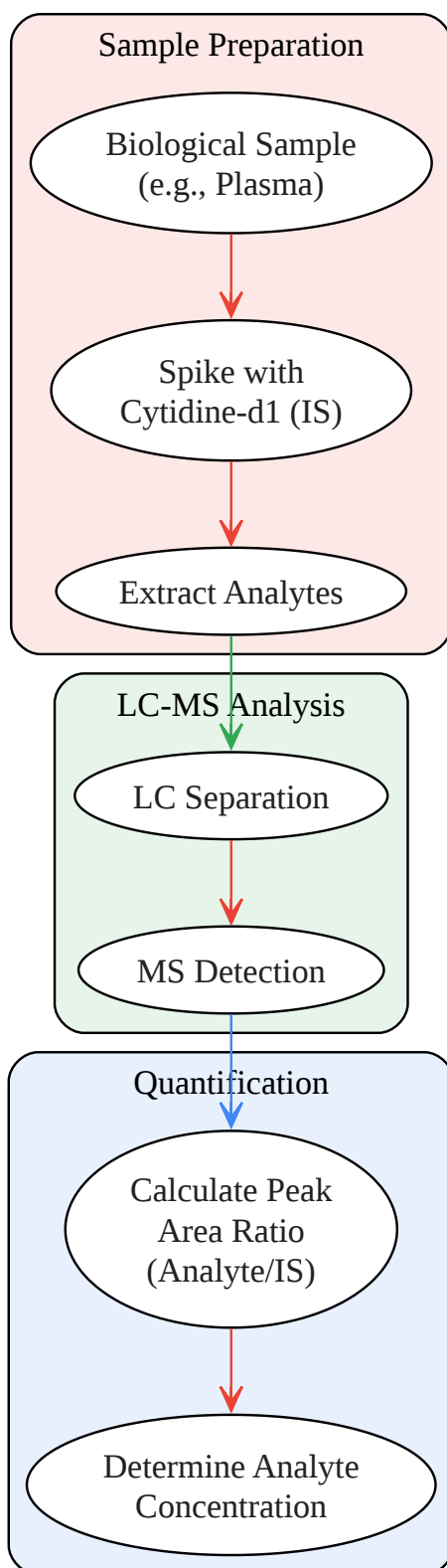
Objective: To determine the percentage of deuterium incorporation in **Cytidine-d1** by comparing the integration of the proton signal at the deuterated position with a non-deuterated internal standard.

Methodology:

- **Sample Preparation:** Accurately weigh and dissolve a known amount of **Cytidine-d1** and a suitable internal standard (e.g., dimethyl sulfoxide, DMSO) in a deuterated solvent (e.g., D₂O or DMSO-d₆).
- **Instrument Setup:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the ¹H NMR spectrum.

- Data Acquisition: Acquire the spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
- Analysis:
 - Identify the characteristic proton signals for Cytidine.
 - Integrate the area of a well-resolved proton signal from the internal standard.
 - Integrate the area of the residual proton signal at the position where deuterium has been incorporated in **Cytidine-d1**.
 - Calculate the percentage of deuterium incorporation by comparing the relative integrations, taking into account the number of protons for each signal.





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